

Topic: Evifacotrep in the Study of Anxiety and Mood Disorders

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Compound of Interest		
Compound Name:	Evifacotrep	
Cat. No.:	B8238393	Get Quote

Introduction

Anxiety and mood disorders represent a significant global health burden, with a substantial need for novel therapeutic agents acting on new targets.[1] Transient Receptor Potential Canonical (TRPC) ion channels, particularly TRPC4 and TRPC5, are expressed in brain regions critical for processing emotion and mood, such as the amygdala and insula.[2] Their involvement in calcium signaling downstream of G-protein coupled receptors (GPCRs) makes them a compelling target for modulating neuronal excitability.[2] **Evifacotrep** (also known as GFB-887) is a potent, selective antagonist of TRPC4 and TRPC5 channels currently under investigation for the treatment of anxiety and mood disorders.[3][4] Preclinical evidence suggests that the pharmacological inhibition of TRPC4/5 channels can attenuate fear and anxiety-like behaviors. This document provides researchers with key data and protocols for utilizing **Evifacotrep** as a tool to investigate the role of TRPC4/5 channels in the pathophysiology of anxiety and mood disorders.

Physicochemical and Pharmacological Properties

Evifacotrep is a small molecule inhibitor designed to be a potent and selective antagonist of TRPC4 and TRPC5 ion channels.



Property	Value	Reference
Target(s)	Transient Receptor Potential Canonical 4 (TRPC4) and 5 (TRPC5)	
Mechanism of Action	Channel Antagonist	
IC50	≤50 nM for TRPC4/TRPC5	
Development Status	Phase 1 (Anxiety/Mood Disorders)	
Known In Vivo Dose	30 mg/kg (s.c.) in a murine kidney injury model	_
Known In Vitro Conc.	1 μM in HEK-TRExhTRPC4 cells	-

Mechanism of Action and Signaling Pathway

TRPC4 and TRPC5 are non-selective cation channels that permit the influx of Ca2+ into cells, influencing neuronal excitability. They are activated downstream of various GPCRs that signal via Gαq or Gαi/o pathways. The activation of these GPCRs leads to the production of diacylglycerol (DAG), which in turn gates the TRPC4/5 channels. The resulting Ca2+ influx can activate downstream effectors, such as Rac1, a small GTPase implicated in cytoskeletal rearrangement and synaptic plasticity. In pathological states, overactivation of the TRPC5-Rac1 pathway is hypothesized to contribute to neuronal dysfunction. **Evifacotrep** acts by directly blocking the TRPC4/5 channel pore, thus preventing Ca2+ influx and inhibiting the downstream signaling cascade.

Caption: Proposed mechanism of action for **Evifacotrep**.

Experimental Protocols

The following protocols are representative methodologies for investigating the effects of **Evifacotrep** in models relevant to anxiety and mood disorders.

Protocol 1: In Vitro Calcium Mobilization Assay



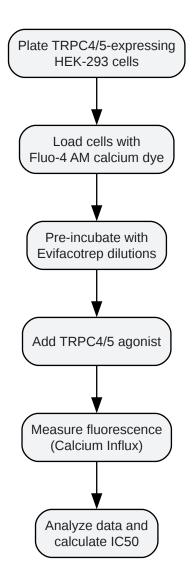
This assay is used to confirm the inhibitory activity of **Evifacotrep** on TRPC4/5 channels in a cellular context.

1. Cell Culture:

- Culture HEK-293 cells stably expressing human TRPC4 or TRPC5 channels in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Plate cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
- 2. Compound Preparation:
- Prepare a 10 mM stock solution of Evifacotrep in DMSO.
- Perform serial dilutions in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to achieve final concentrations ranging from 1 nM to 10 μM.
- 3. Calcium Dye Loading:
- Wash cells once with assay buffer.
- Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 30-60 minutes at 37°C.
- Wash cells gently 2-3 times with assay buffer to remove excess dye.
- 4. Assay Procedure:
- Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
- Add the various dilutions of Evifacotrep (or vehicle control) to the wells and incubate for 15-30 minutes.
- Establish a baseline fluorescence reading for 10-20 seconds.
- Add a known TRPC4/5 agonist (e.g., a Gq-coupled receptor agonist like Carbachol, or a direct activator) to all wells to stimulate channel opening.



- Measure the change in fluorescence intensity over time (typically 2-5 minutes).
- 5. Data Analysis:
- Calculate the percentage of inhibition for each Evifacotrep concentration relative to the vehicle control.
- Plot the concentration-response curve and calculate the IC50 value using non-linear regression analysis.



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Caption: Workflow for an in vitro calcium mobilization assay.



Protocol 2: Preclinical In Vivo Assessment (Elevated Plus Maze)

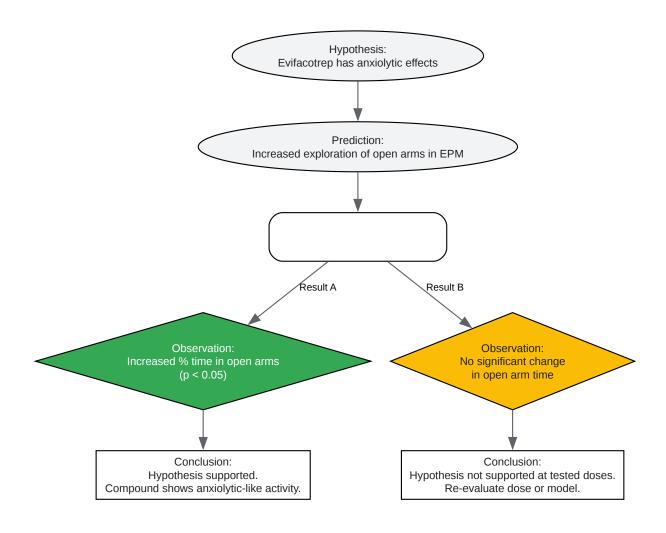
The Elevated Plus Maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent and entries into the open arms.

1. Animals:

- Use adult male mice (e.g., C57BL/6J strain), group-housed under a 12:12 light-dark cycle with ad libitum access to food and water.
- Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
- 2. Compound Administration:
- Prepare **Evifacotrep** in a suitable vehicle (e.g., 10% Tween-80 in saline).
- Administer **Evifacotrep** (e.g., at doses of 3, 10, and 30 mg/kg) or vehicle via a relevant route (e.g., intraperitoneal (i.p.) or oral (p.o.)) 30-60 minutes prior to testing.
- 3. EPM Apparatus:
- The maze should be elevated from the floor and consist of four arms (two open, two closed) arranged in a 'plus' shape.
- The testing environment should be dimly lit to encourage exploration.
- 4. Behavioral Testing:
- Place a single mouse at the center of the maze, facing an open arm.
- Allow the mouse to explore the maze for 5 minutes.
- Record the session using an overhead video camera connected to a tracking software.
- 5. Data Analysis:



- Score the following parameters:
 - Time spent in open arms vs. closed arms.
 - Number of entries into open arms vs. closed arms.
 - Total distance traveled (as a measure of general locomotor activity).
- Calculate the percentage of time spent in open arms [(Time in Open / Total Time) x 100] and percentage of open arm entries [(Open Entries / Total Entries) x 100].
- Analyze data using ANOVA followed by post-hoc tests to compare drug-treated groups with the vehicle control group.





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Caption: Logical flow for an in vivo behavioral experiment.

Storage and Handling

Evifacotrep should be stored as a solid at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months). For stock solutions in DMSO, store at -80°C and use within 6 months. Before use, allow the compound to equilibrate to room temperature. If solubility is an issue, warming the solution to 37°C and brief sonication may be helpful. **Evifacotrep** is for research use only and not for human consumption. Standard laboratory safety precautions should be employed during handling.

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